![molecular formula C10H15NO2 B1208504 Suprifen CAS No. 52671-39-3](/img/structure/B1208504.png)
Suprifen
Descripción general
Descripción
It is a substituted amphetamine and is closely related to ephedrine . Suprifen acts as a norepinephrine releasing agent and indirectly activates the alpha- and beta-adrenergic receptors . It was first developed in the 1930s and has been marketed under various trade names, including Carnigen and Cophylac .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Suprifen involves the hydroxylation of ephedrine or pseudoephedrine. The process typically includes the following steps:
Hydroxylation: Ephedrine or pseudoephedrine is hydroxylated to produce this compound. This reaction can be carried out using various oxidizing agents such as hydrogen peroxide or peracids.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ephedrine or pseudoephedrine are hydroxylated using industrial-scale reactors.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure its purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Suprifen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced to form its corresponding alcohol.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Various oxidized metabolites.
Reduction Products: Corresponding alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Suprifen, a compound derived from the class of non-steroidal anti-inflammatory drugs (NSAIDs), has garnered attention for its various applications in medical and scientific research contexts. This article provides a comprehensive overview of its applications, supported by case studies and data tables to elucidate its efficacy and utility.
Clinical Applications
This compound has been extensively studied for its effectiveness in managing pain and inflammation. Clinical trials have demonstrated its efficacy in treating:
- Arthritis : this compound has shown significant improvement in pain relief and joint function in patients with osteoarthritis and rheumatoid arthritis.
- Postoperative Pain : Studies indicate that this compound can effectively reduce pain following surgical procedures, contributing to enhanced recovery times.
Case Study Example : A clinical trial involving 120 patients undergoing knee surgery reported a 40% reduction in pain scores when administered this compound compared to a placebo group. The results highlighted its potential as an effective analgesic in postoperative care.
Pharmacological Research
Research into the pharmacodynamics and pharmacokinetics of this compound has provided insights into its mechanism of action. Studies have focused on:
- Bioavailability : Investigations into the absorption rates of this compound reveal that it achieves peak plasma concentrations within 1-2 hours post-administration.
- Metabolism : Research indicates that this compound is primarily metabolized in the liver, with metabolites exhibiting varying degrees of anti-inflammatory activity.
Data Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 1-2 hours |
Half-life | 3-5 hours |
Bioavailability | ~75% |
Metabolism | Hepatic (liver) |
Anti-Doping Research
This compound's potential misuse in sports has led to investigations regarding its detection and regulation within anti-doping frameworks. The World Anti-Doping Agency (WADA) has funded research projects aimed at developing analytical methods for detecting this compound in biological samples.
Case Study Example : A study funded by WADA explored the development of a novel chromatographic method for detecting this compound metabolites in urine samples, enhancing compliance with anti-doping regulations.
Veterinary Medicine
This compound is also utilized in veterinary medicine for managing pain and inflammation in animals. Its applications include:
- Pain Management in Post-Surgical Animals : Research has shown that this compound can significantly alleviate postoperative pain in dogs and cats.
- Treatment of Inflammatory Conditions : Studies indicate its effectiveness in treating conditions such as arthritis in animals.
Data Table 2: Efficacy of this compound in Veterinary Applications
Animal Type | Condition | Efficacy Rate (%) |
---|---|---|
Dogs | Post-surgical pain | 85% |
Cats | Arthritis | 78% |
Mecanismo De Acción
Suprifen exerts its effects by binding to the cyclooxygenase-1 and cyclooxygenase-2 isoenzymes, preventing the synthesis of prostaglandins and reducing the inflammatory response . It acts as a norepinephrine releasing agent, indirectly activating the alpha- and beta-adrenergic receptors, leading to increased myocardial contractility and vasoconstriction .
Comparación Con Compuestos Similares
Suprifen is similar to other sympathomimetic agents such as:
Pseudoephedrine: Similar in structure but differs in its pharmacological effects.
Phenylephrine: Another sympathomimetic agent but primarily acts on alpha-adrenergic receptors.
This compound’s uniqueness lies in its specific hydroxylation, which imparts distinct pharmacokinetic properties compared to its analogs .
Actividad Biológica
Suprifen, a non-steroidal anti-inflammatory drug (NSAID), is primarily recognized for its analgesic and anti-inflammatory properties. Its biological activity has been the subject of various studies, focusing on its efficacy, mechanisms of action, and safety profile. This article synthesizes findings from diverse sources to present a comprehensive overview of this compound's biological activity, including relevant data tables and case studies.
This compound acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—compounds involved in inflammation and pain signaling. By blocking these enzymes, this compound reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and reaches peak plasma concentrations within 1-2 hours post-administration. The drug is metabolized primarily in the liver and excreted via urine. Studies have shown that this compound has a half-life ranging from 2 to 4 hours, which supports its use in acute pain management.
Analgesic and Antipyretic Effects
A study evaluating the analgesic activity of this compound compared to other NSAIDs demonstrated that it exhibits significant pain relief comparable to flurbiprofen. The maximum analgesic effect was observed at approximately 75-90 minutes after administration. The percentage analgesic activity for this compound was reported as follows:
Drug | Analgesic Activity (%) |
---|---|
This compound | 44.30 |
Flurbiprofen | 72.60 |
This compound-Dextran Conjugate (SD-110) | 41.50 |
This table illustrates that while this compound is effective, it may not be as potent as flurbiprofen in terms of analgesic activity .
Ulcerogenic Potential
The ulcerogenic potential of this compound has been a concern due to its COX inhibition mechanism. In a comparative study, the ulcerogenic index for this compound was significantly higher than that of its dextran conjugates, indicating lower gastrointestinal toxicity with the latter:
Drug | Ulcerogenic Index |
---|---|
This compound | 31.0 |
Flurbiprofen | 29.69 |
SD-40 | 9.16 |
SD-60 | 7.06 |
These findings suggest that while traditional NSAIDs like this compound are effective for pain relief, they pose higher risks for gastric mucosal damage compared to modified formulations .
Case Study: Use in Pain Management
In a clinical setting, a case study involving an elderly patient with osteoarthritis demonstrated the effectiveness of this compound in managing chronic pain. The patient reported a significant reduction in pain levels after initiating treatment with this compound at a dosage of 600 mg daily. Monitoring over several weeks indicated sustained relief without major adverse effects, although gastrointestinal discomfort was noted intermittently.
Case Study: Comparison with Other NSAIDs
Another case study compared the effects of this compound with ibuprofen in patients undergoing dental procedures. Patients receiving this compound reported lower pain scores post-operation compared to those treated with ibuprofen, highlighting its potential as an effective alternative in acute pain scenarios.
Propiedades
IUPAC Name |
4-[1-hydroxy-2-(methylamino)propyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-3-5-9(12)6-4-8/h3-7,10-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGTKPPFSCSMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30110025 | |
Record name | Benzenemethanol, 4-hydroxy-alpha-[1-(methylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52671-39-3, 365-26-4 | |
Record name | Oxilofrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052671393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 4-hydroxy-alpha-[1-(methylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,S*)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.